6-Methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound belonging to the class of pyridine carboxamides. Its molecular formula is C13H18Cl2N2O, and it has a molecular weight of approximately 303.2 g/mol. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
The compound is classified under the category of organic compounds, specifically as a piperidine derivative. It is often utilized in research settings for its biological activities and as a precursor in synthetic chemistry. The dihydrochloride form indicates that it contains two hydrochloric acid molecules, which enhances its solubility in water, making it suitable for various laboratory applications.
The synthesis of 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride generally involves several steps:
This multi-step synthetic route ensures high yields and purity, essential for subsequent applications in research.
The molecular structure of 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride can be represented using various notations:
InChI=1S/C13H18Cl2N2O/c1-9-7-10(8-14-9)12(17)15-11-5-3-4-6-16(11)2/h7-8H,3-6H2,1-2H3,(H,15,17);2*1HCC1=NC(=C(C=C1)N(C(=O)C2CCNCC2)C)C(=O)Cl.ClThese representations indicate the presence of a piperidine ring attached to a pyridine backbone with a carboxamide functional group, contributing to its biological activity.
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride involves interaction with specific biological targets such as receptors or enzymes. It may modulate neurotransmitter systems or inhibit specific enzymes related to disease processes. Research indicates that compounds of this class can influence pathways associated with neurological functions, potentially offering therapeutic benefits in conditions like anxiety or depression.
The physical properties include:
Chemical properties encompass:
These properties make it suitable for various scientific applications, particularly in pharmacological studies.
The compound has several applications in scientific research:
Its versatility positions it as a valuable tool in both academic and industrial research settings, contributing to advancements in medicinal chemistry and pharmacology.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: